
Egrifta
Overview
Description
Tesamorelin is a synthetic peptide analogue of growth hormone-releasing hormone (GHRH). It is composed of 44 amino acids and is used primarily in the treatment of HIV-associated lipodystrophy, a condition characterized by abnormal fat distribution in the body. Tesamorelin stimulates the release of growth hormone, which helps reduce excess abdominal fat in patients with this condition .
Preparation Methods
Tesamorelin is synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps :
Resin as a Carrier: A resin is used as a carrier to which Fmoc-Leu-OH and other protective amino acids are successively coupled according to the structure sequence of Tesamorelin.
Solid-Phase Synthesis: Full protection fragments are synthesized using a solid-phase method. These fragments are parts of the Tesamorelin structure sequence.
Coupling and Trans-Hexenoic Acid: The full protection fragments and trans-hexenoic acid are successively coupled with the peptide resin in a solid phase to obtain Tesamorelin peptide resin.
Cracking: The Tesamorelin peptide resin is cracked to obtain a crude peptide.
This method is efficient, cost-effective, and yields high purity Tesamorelin .
Chemical Reactions Analysis
Table 1: Key Structural and Synthetic Features
Degradation Pathways and Stability
Tesamorelin’s stability is influenced by environmental factors and enzymatic activity:
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Enzymatic Degradation : Without the hexenoyl group, the peptide is rapidly cleaved by DPP-4 at the Ala²-Tyr³ bond . The hexenoyl moiety reduces this cleavage, increasing plasma half-life .
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Chemical Degradation :
Table 2: Stability Under Stress Conditions
Analytical Characterization
Structural confirmation and impurity profiling were conducted using:
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Mass Spectrometry (MALDI-TOF) : Confirmed molecular weight (5,135.9 Da) .
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Circular Dichroism (CD) : Assessed secondary structure alignment with native GHRH .
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Peptide Mapping : Identified degradation products and impurities .
Table 3: Impurity Profile
Impurity Type | Maximum Allowable Limit | Source |
---|---|---|
Trifluoroacetate | ≤0.1% | |
Peptide-related (HPLC) | ≤2.0% total | |
Residual Solvents | ICH Q3C compliant |
Drug-Drug Interactions
While tesamorelin itself has no direct CYP450 inhibition/induction , its pharmacodynamic effects require monitoring:
Scientific Research Applications
Reduction in Visceral Adipose Tissue
The primary application of Egrifta is its efficacy in reducing VAT. In pivotal Phase 3 clinical trials, this compound demonstrated a statistically significant reduction in VAT at 6 months: approximately 19.6% and 11.7% compared to placebo groups . The measurement of VAT was conducted via cross-sectional area analysis using CT scans at the L4-5 level, with a clinically meaningful threshold set at an 8% reduction .
Metabolic Benefits
In addition to VAT reduction, this compound has shown potential metabolic benefits:
- Total Fat Mass Reduction : An average decrease of about 1.4 kg was noted, primarily attributed to trunk fat loss.
- Lean Body Mass Increase : Patients experienced an increase in lean body mass, although this was not consistently measured across all studies.
- Lipid Profile Improvement : Some studies indicated reductions in triglycerides and cholesterol levels; however, these results were inconsistent and not robust enough to draw definitive conclusions about cardiovascular benefits .
Safety Profile
The safety profile of this compound includes some notable side effects:
- Hypersensitivity Reactions : Occurred in approximately 3.6% of patients during clinical trials.
- Increased Risk of Diabetes : There was a statistically significant increase in diabetes incidence among patients treated with this compound compared to placebo, raising concerns about its long-term safety regarding glucose metabolism .
Case Study: Effectiveness in Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent findings suggest that this compound may also be effective in treating non-alcoholic fatty liver disease (NAFLD) in HIV patients. A study indicated that tesamorelin reduces liver fat and may prevent liver fibrosis, offering an additional therapeutic avenue for managing metabolic complications associated with HIV .
Long-term Observational Studies
Ongoing post-marketing studies aim to assess the long-term safety and efficacy of this compound, particularly concerning cardiovascular outcomes and diabetic retinopathy progression. One such study involves monitoring patients over ten years to evaluate cardiovascular safety profiles while receiving this compound treatment .
Summary Table of Clinical Findings
Parameter | This compound (Tesamorelin) | Placebo |
---|---|---|
VAT Reduction (6 months) | 19.6% / 11.7% | N/A |
Total Fat Mass Change | -1.4 kg | N/A |
Lean Body Mass Change | Increase noted | N/A |
Hypersensitivity Reactions | 3.6% | N/A |
Increased Diabetes Incidence | Yes | No |
Mechanism of Action
Tesamorelin exerts its effects by stimulating the release of growth hormone from the pituitary gland . It binds to the growth hormone-releasing hormone receptor on pituitary cells, leading to the secretion of growth hormone. This, in turn, increases the levels of insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 3 (IGFBP-3). These factors play a crucial role in reducing visceral adipose tissue and improving body composition .
Comparison with Similar Compounds
Tesamorelin is often compared with other growth hormone-releasing peptides such as Sermorelin and Ipamorelin :
Sermorelin: Like Tesamorelin, Sermorelin is a synthetic peptide that stimulates the release of growth hormone.
Ipamorelin: Ipamorelin is another growth hormone-releasing peptide that mimics the action of ghrelin, a natural hormone.
Tesamorelin’s uniqueness lies in its specific structure and its targeted application for reducing excess abdominal fat in HIV patients with lipodystrophy .
Q & A
Basic Research Questions
Q. What is the mechanistic basis of Egrifta’s action in reducing visceral adipose tissue (VAT) in HIV-associated lipodystrophy?
Methodological Answer: this compound (tesamorelin) is a synthetic analog of growth hormone-releasing hormone (GHRH) that stimulates endogenous growth hormone (GH) secretion. To study its mechanism, researchers can use in vitro assays measuring GH release from pituitary cells, paired with in vivo imaging (e.g., MRI or CT scans) to quantify VAT reduction in animal models. Clinical trials often correlate GH/IGF-1 levels with adiposity metrics .
Q. What existing clinical trials have evaluated this compound’s efficacy, and what endpoints are commonly used?
Methodological Answer: Phase III trials (e.g., NCT00130221) primarily assess VAT reduction via imaging and metabolic markers (e.g., triglycerides, insulin resistance). Systematic reviews using PRISMA guidelines can synthesize trial data, while meta-analyses may compare outcomes across studies, adjusting for covariates like baseline VAT or patient demographics .
Q. How does this compound’s pharmacokinetic profile influence dosing regimens in diverse populations?
Methodological Answer: Pharmacokinetic studies use HPLC or LC-MS to measure tesamorelin plasma concentrations over time. Population pharmacokinetic modeling (e.g., NONMEM) can identify covariates (e.g., renal/hepatic impairment) affecting drug exposure. Dose adjustments are validated through simulations and comparative AUC analyses .
Advanced Research Questions
Q. How can contradictory findings in this compound’s long-term efficacy studies be resolved methodologically?
Methodological Answer: Contradictions may arise from heterogeneous trial designs or confounding variables (e.g., concurrent antiretroviral therapies). Researchers should apply sensitivity analyses to isolate drug effects, use mixed-effects models to account for inter-study variability, and conduct individual participant data (IPD) meta-analyses to re-examine subgroups .
Q. What experimental designs optimize the assessment of this compound’s safety in longitudinal studies?
Methodological Answer: Adaptive trial designs (e.g., Bayesian methods) allow real-time safety monitoring. Endpoints like HbA1c, liver function tests, and adverse event reporting should be standardized. Propensity score matching can balance cohorts when comparing this compound to placebo or alternative therapies .
Q. How can researchers address variability in GH response to this compound across patient subgroups?
Methodological Answer: Stratified randomization by baseline IGF-1 levels or genetic polymorphisms (e.g., GH receptor variants) improves subgroup analysis. Pharmacogenomic studies using GWAS or targeted sequencing can identify biomarkers predictive of response variability .
Q. What statistical methods are most robust for analyzing this compound’s metabolic outcomes in small-sample studies?
Methodological Answer: Bootstrapping or permutation tests enhance power in small samples. Partial least squares regression (PLS-R) handles multicollinearity in metabolic datasets (e.g., lipid profiles, glucose levels). False discovery rate (FDR) correction minimizes Type I errors in high-dimensional data .
Q. How can GDPR compliance be ensured when handling patient data from multinational this compound trials?
Methodological Answer: Implement pseudonymization for data linkage and storage. Data Protection Impact Assessments (DPIAs) must address cross-border data transfers. Secure platforms like REDCap with audit trails and role-based access ensure compliance. Training protocols for research teams should be documented .
Q. Data Management and Reproducibility
Q. What frameworks ensure reproducibility in preclinical studies of this compound?
Methodological Answer: Follow ARRIVE guidelines for animal studies, detailing randomization, blinding, and sample size calculations. Raw data (e.g., Western blot images, dose-response curves) should be archived in FAIR-aligned repositories (e.g., Zenodo) with metadata for reuse .
Q. How can conflicting in vitro and in vivo results for this compound’s off-target effects be reconciled?
Methodological Answer: Use translational pharmacokinetic-pharmacodynamic (PK-PD) models to bridge in vitro assays (e.g., receptor binding) and in vivo outcomes. Pathway enrichment analysis (e.g., Gene Ontology) identifies biological processes affected across models .
Q. Tables: Key Methodological Tools
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111-,112-,113-,114-,115-,116-,117-,118+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEPNUQJQWDYKU-BMGKTWPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C221H366N72O67S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583207 | |
Record name | Tesamorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5136 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218949-48-5 | |
Record name | Tesamorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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